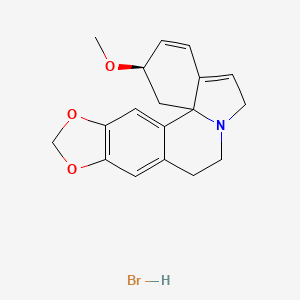
Erythraline, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythraline, hydrobromide is a spirocyclic alkaloid derived from the Erythrina genus, which includes various species of tropical and subtropical plants. These alkaloids are known for their diverse biological activities, including anxiolytic, sedative, and anti-inflammatory effects . This compound is particularly notable for its potential therapeutic applications and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythraline, hydrobromide typically involves the extraction of erythraline from Erythrina species, followed by its conversion to the hydrobromide salt. The extraction process often includes the use of organic solvents and chromatographic techniques to isolate the alkaloid . The hydrobromide salt is then formed by reacting erythraline with hydrobromic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or total synthesis from simpler precursors. The extraction process is optimized for yield and purity, often involving multiple purification steps. Total synthesis routes are designed to be efficient and scalable, utilizing advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Erythraline, hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products are often studied for their enhanced or altered biological activities, providing insights into the compound’s potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Erythraline, hydrobromide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Toll-like receptor signaling pathway, reducing the production of pro-inflammatory mediators like nitric oxide . Additionally, it interacts with nicotinic acetylcholine receptors, contributing to its anxiolytic and sedative effects .
Comparison with Similar Compounds
Erythraline, hydrobromide is part of a broader class of erythrinan alkaloids, which include compounds like erythrinine and erysodine . Compared to these similar compounds, this compound is unique in its specific molecular structure and its distinct biological activities. While other erythrinan alkaloids also exhibit central nervous system effects, this compound’s specific interactions with molecular targets like Toll-like receptors and nicotinic acetylcholine receptors set it apart .
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties. Its unique structure and reactivity make it a valuable subject of study in various scientific fields, and its potential therapeutic applications highlight its importance in medicine and industry.
Properties
CAS No. |
31248-66-5 |
|---|---|
Molecular Formula |
C18H20BrNO3 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene;hydrobromide |
InChI |
InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1 |
InChI Key |
JOSJXGMYSMCCON-WVEXQUBRSA-N |
Isomeric SMILES |
CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
Canonical SMILES |
COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















